molecular formula C18H19NO4 B2417690 3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid CAS No. 2287289-16-9

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid

Cat. No.: B2417690
CAS No.: 2287289-16-9
M. Wt: 313.353
InChI Key: WQIHKIWUDPGDMQ-UHFFFAOYSA-N
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Description

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a phenylmethoxycarbonylamino group attached to the benzoic acid core, along with a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group with a phenylmethoxycarbonyl (Cbz) group, followed by the introduction of the propan-2-yl group through alkylation reactions. The final step involves the formation of the benzoic acid moiety through oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the propan-2-yl group to a carboxyl group.

    Reduction: Reduction of the benzoic acid moiety to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(Phenylmethoxycarbonylamino)-4-carboxybenzoic acid.

    Reduction: Formation of 3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonylamino group can form hydrogen bonds with biological macromolecules, while the benzoic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylmethoxycarbonylamino)-4-methylbenzoic acid
  • 3-(Phenylmethoxycarbonylamino)-4-ethylbenzoic acid
  • 3-(Phenylmethoxycarbonylamino)-4-isopropylbenzoic acid

Uniqueness

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the propan-2-yl group, in particular, influences its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)15-9-8-14(17(20)21)10-16(15)19-18(22)23-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHKIWUDPGDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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